molecular formula C14H22N2O3S2 B11352029 N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B11352029
M. Wt: 330.5 g/mol
InChI Key: XMKXRAYZGRBLQC-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.

    Introduction of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with diethylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene-2-sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, while the piperidine ring can provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonyl Derivatives: Compounds with similar thiophene-2-sulfonyl groups but different substituents on the piperidine ring.

    Piperidine Carboxamides: Compounds with similar piperidine carboxamide structures but different sulfonyl groups.

Uniqueness

N,N-diethyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to the combination of the thiophene-2-sulfonyl group and the diethyl-substituted carboxamide group. This combination imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H22N2O3S2

Molecular Weight

330.5 g/mol

IUPAC Name

N,N-diethyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C14H22N2O3S2/c1-3-15(4-2)14(17)12-7-9-16(10-8-12)21(18,19)13-6-5-11-20-13/h5-6,11-12H,3-4,7-10H2,1-2H3

InChI Key

XMKXRAYZGRBLQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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